8-Chloro-N-cyclopropyl[1]benzofuro[3,2-d]pyrimidin-4-amine
Overview
Description
8-Chloro-N-cyclopropyl[1]benzofuro[3,2-d]pyrimidin-4-amine (8-Cl-NCBP) is an organic compound belonging to the benzofuran class of heterocyclic compounds. It is a colorless, odorless, and highly water-soluble compound with a molecular formula of C9H7ClN4. 8-Cl-NCBP is of interest to the scientific community due to its potential applications in medicinal chemistry, as a building block for drug synthesis, and as a research tool for scientists.
Scientific Research Applications
Chemical Biology
As a versatile chemical probe, 8-Chloro-N-cyclopropyl1benzofuro[3,2-d]pyrimidin-4-amine can be employed in chemical biology to dissect and manipulate biological systems. It can help in identifying new drug targets and understanding the molecular basis of diseases.
Analytical Chemistry
In analytical chemistry, this compound could serve as a standard or reagent in chromatographic methods or mass spectrometry. It can help in the quantification or identification of complex biological samples or in the development of new analytical techniques.
Each application area presents a unique opportunity to leverage the chemical properties of 8-Chloro-N-cyclopropyl1benzofuro[3,2-d]pyrimidin-4-amine for scientific advancement. The compound’s versatility underscores its value in research and potential for contributing to various fields of science.
Mechanism of Action
Target of Action
The primary target of 8-Chloro-N-cyclopropyl1Similar compounds have been found to inhibit the activity ofCDK2/cyclin A2 , which plays a crucial role in cell cycle regulation.
Mode of Action
It’s suggested that similar compounds exhibit inhibitory effects, possibly through interaction with their targets that leads to changes in cellular processes .
Biochemical Pathways
Given its potential target, it may influence pathways related tocell cycle regulation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-Chloro-N-cyclopropyl1benzofuro[3,2-d]pyrimidin-4-amine are not explicitly mentioned in the search results. These properties would be crucial in determining the bioavailability of the compound.
Result of Action
Similar compounds have shown significant inhibitory activity , suggesting that this compound may also have a significant impact on cellular processes.
properties
IUPAC Name |
8-chloro-N-cyclopropyl-[1]benzofuro[3,2-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c14-7-1-4-10-9(5-7)11-12(18-10)13(16-6-15-11)17-8-2-3-8/h1,4-6,8H,2-3H2,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZQKVMZRWUAIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=NC3=C2OC4=C3C=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-N-cyclopropyl[1]benzofuro[3,2-d]pyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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